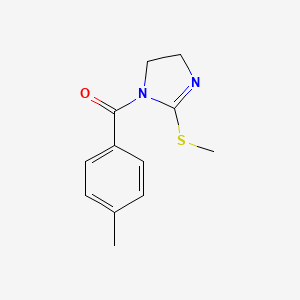![molecular formula C20H23N3OS B10803784 (2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B10803784.png)
(2-Ethylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-269040 is a chemical compound known for its ability to inhibit quorum sensing-mediated processes in bacteria. It acts as an antagonist of bacterial quorum-sensing receptors, specifically targeting the autoinducer-1-binding site of Vibrio harveyi sensory kinase LuxN .
Preparation Methods
The synthetic routes and reaction conditions for WAY-269040 involve the following steps:
Synthesis of the benzofuro[3,2-d]pyrimidine core: This step involves the formation of the benzofuro[3,2-d]pyrimidine ring system through a series of cyclization reactions.
Thioether formation: The benzofuro[3,2-d]pyrimidine core is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide formation:
Chemical Reactions Analysis
WAY-269040 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-269040 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study quorum sensing mechanisms in bacteria.
Biology: The compound helps in understanding bacterial communication and its inhibition.
Medicine: WAY-269040 has potential therapeutic applications in treating bacterial infections by disrupting quorum sensing.
Industry: It can be used in the development of antibacterial coatings and materials.
Mechanism of Action
WAY-269040 exerts its effects by antagonizing bacterial quorum-sensing receptors. It specifically targets the autoinducer-1-binding site of Vibrio harveyi sensory kinase LuxN, thereby inhibiting quorum sensing-mediated processes in bacteria. This disruption of bacterial communication can prevent the formation of biofilms and reduce bacterial virulence .
Comparison with Similar Compounds
WAY-269040 is unique in its specific targeting of the autoinducer-1-binding site of Vibrio harveyi sensory kinase LuxN. Similar compounds include:
Furanones: These compounds also inhibit quorum sensing but through different mechanisms.
Ajoene: A sulfur-containing compound derived from garlic that disrupts quorum sensing.
Brominated furanones: These compounds are structurally similar to furanones and inhibit quorum sensing in a similar manner.
WAY-269040 stands out due to its specific molecular target and the potential for therapeutic applications in treating bacterial infections.
Properties
Molecular Formula |
C20H23N3OS |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2-ethylpiperidin-1-yl)-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
InChI |
InChI=1S/C20H23N3OS/c1-3-16-11-7-8-12-22(16)19(24)18-14(2)23-13-17(21-20(23)25-18)15-9-5-4-6-10-15/h4-6,9-10,13,16H,3,7-8,11-12H2,1-2H3 |
InChI Key |
WYYROWUPMHQCPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(propan-2-yl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B10803701.png)
![N-(4-fluorophenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B10803707.png)
![7-chloro-N-(4-fluorophenyl)furo[2,3-b]quinoline-2-carboxamide](/img/structure/B10803713.png)


![9-[4-(methylsulfanyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B10803727.png)
![8-(4-Methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[2,3]thiopyrano[4,5-b]thiazole-2,5,7-trione](/img/structure/B10803734.png)
![9-[4-(propan-2-yl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B10803737.png)
![2-(4-methoxyphenyl)-3-thiophen-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10803739.png)
![2-(4-methoxyphenyl)-3-phenyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10803746.png)

![N-[4-[2-(furan-2-carbonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B10803763.png)
![N-[4-[2-(furan-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B10803768.png)

